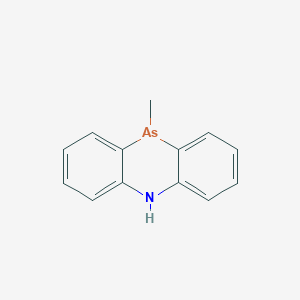
10-methyl-5H-phenarsazinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-methyl-5H-phenarsazinine, is an organoarsenic compound with the molecular formula C13H12AsN It is a derivative of phenarsazine, characterized by the presence of a methyl group at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-5H-phenarsazinine, typically involves the reaction of phenylarsine oxide with appropriate reagents under controlled conditions. One common method includes the reduction of phenylarsine oxide with hydriodic acid, followed by methylation using methyl iodide . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound, may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-methyl-5H-phenarsazinine, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenarsazine oxides.
Reduction: Reduction reactions can lead to the cleavage of arsenic-carbon bonds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydriodic acid for reduction, oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phenarsazine oxides, reduced phenarsazine derivatives, and substituted phenarsazine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10-methyl-5H-phenarsazinine, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes
Mecanismo De Acción
The mechanism of action of 10-methyl-5H-phenarsazinine, involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interacting with cofactors. It may also interfere with DNA replication and transcription processes, leading to its potential use as an antimicrobial or anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Phenarsazine, 5,10-dihydro-5-methyl-10-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methyl group.
Phenarsazine, 5,10-dihydro-5-methyl-10-phenyl-: Contains a phenyl group at the 10th position instead of a methyl group.
Uniqueness
10-methyl-5H-phenarsazinine, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
10449-86-2 |
|---|---|
Fórmula molecular |
C13H12AsN |
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
10-methyl-5H-phenarsazinine |
InChI |
InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
Clave InChI |
BYWLFMQINPBZEI-UHFFFAOYSA-N |
SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
SMILES canónico |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Sinónimos |
5,10-Dihydro-10-methylphenarsazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















